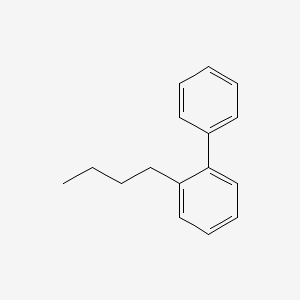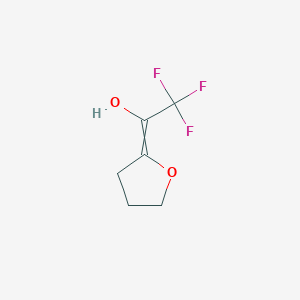
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol is a fluorinated organic compound with the molecular formula C6H9F3O2. This compound is characterized by the presence of a trifluoromethyl group and an oxolane ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol typically involves the reaction of trifluoroacetaldehyde with a suitable oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The oxolane ring provides structural rigidity, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A simpler analog with similar fluorinated properties but lacking the oxolane ring.
2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride: A related compound with a sulfonyl chloride group, offering different reactivity and applications.
Uniqueness
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol is unique due to its combination of a trifluoromethyl group and an oxolane ring, providing distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
360-93-0 |
|---|---|
Molekularformel |
C6H7F3O2 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(oxolan-2-ylidene)ethanol |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h10H,1-3H2 |
InChI-Schlüssel |
GJYILYRGBXOGBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C(F)(F)F)O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


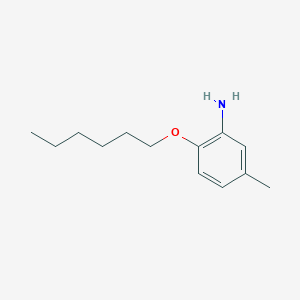
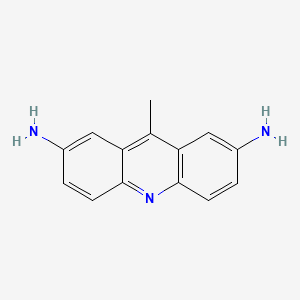

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
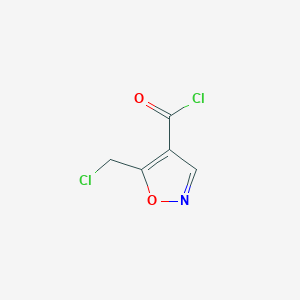
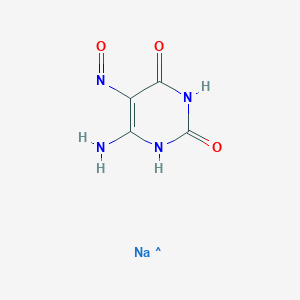
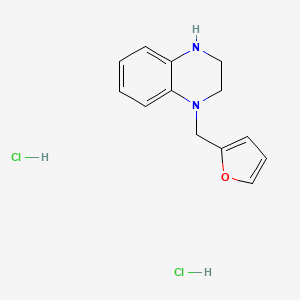

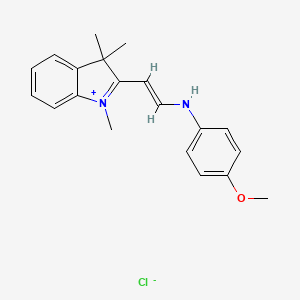
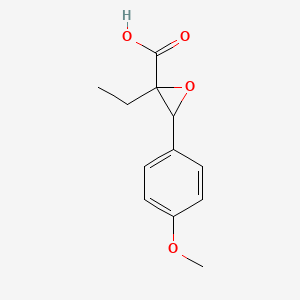
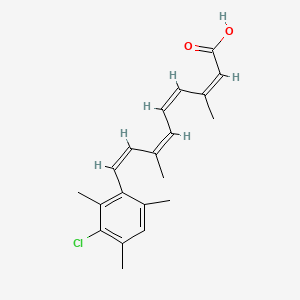
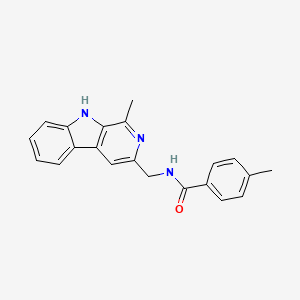
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
